molecular formula C11H10N2O3S B2822703 (5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid CAS No. 84160-39-4

(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid

Cat. No.: B2822703
CAS No.: 84160-39-4
M. Wt: 250.27
InChI Key: JVAYHHXHKYMQEI-UHFFFAOYSA-N
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Description

(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid: is a chemical compound with the molecular formula C({11})H({10})N({2})O({3})S and a molecular weight of 250.27 g/mol . This compound features a [1,3,4]oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a p-tolyl group and a sulfanyl-acetic acid moiety further enhances its chemical reactivity and potential utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid typically involves the following steps:

    Formation of the [1,3,4]oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl(_3)) or polyphosphoric acid (PPA).

    Introduction of the p-tolyl group: This step often involves the use of p-tolyl hydrazine or a similar derivative, which reacts with the intermediate to form the desired oxadiazole ring.

    Attachment of the sulfanyl-acetic acid moiety: This can be done through a nucleophilic substitution reaction where a thiol group is introduced, followed by carboxylation to form the acetic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in (5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common due to the stability of the ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H(_2)O(_2)), m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).

    Nucleophiles: Thiols, amines, and alcohols.

Major Products

    Sulfoxides and sulfones: Formed from oxidation reactions.

    Substituted derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound’s biological activity is of significant interest. It has been studied for its potential antimicrobial, antifungal, and anticancer properties. The presence of the oxadiazole ring is particularly noteworthy, as this moiety is known to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the agrochemical industry as a precursor to active ingredients in pesticides and herbicides.

Mechanism of Action

The mechanism of action of (5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can bind to enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in redox reactions within biological systems, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
  • (5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
  • (5-p-Tolyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid

Uniqueness

Compared to similar compounds, (5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid is unique due to the presence of the p-tolyl group, which can enhance its lipophilicity and potentially improve its biological activity. The oxadiazole ring also provides a versatile platform for further chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-7-2-4-8(5-3-7)10-12-13-11(16-10)17-6-9(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAYHHXHKYMQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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